3-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide
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Overview
Description
3-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and an isoxazole moiety linked through a propyl chain
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The presence of the 1,2-oxazol-5-yl group might play a crucial role in these interactions .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
The compound’s molecular weight (41929) and predicted properties such as boiling point (5424±600 °C) and density (1475±006 g/cm3) suggest that it may have certain bioavailability .
Result of Action
Preliminary bioassay tests of similar compounds have indicated certain insecticidal and fungicidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 3-bromobenzamide.
Formation of Isoxazole Moiety: The isoxazole ring is synthesized through a (3+2) cycloaddition reaction involving an alkyne and a nitrile oxide. This reaction can be catalyzed by copper (I) or ruthenium (II) complexes.
Linking the Propyl Chain: The 3-methylisoxazole is then linked to the bromobenzamide via a propyl chain using a suitable linker such as 1,3-dibromopropane under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The isoxazole moiety can be oxidized or reduced under specific conditions to yield different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation of the isoxazole ring can produce a carboxylic acid.
Scientific Research Applications
3-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-methylisoxazol-5-yl)benzamide: Lacks the propyl chain, which may affect its binding affinity and specificity.
N-(3-(3-methylisoxazol-5-yl)propyl)benzamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
3-bromo-N-(3-(2-methylisoxazol-5-yl)propyl)benzamide: Has a different isoxazole substitution pattern, which may alter its chemical and biological properties.
Uniqueness
3-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is unique due to the presence of both the bromine atom and the isoxazole moiety linked through a propyl chain. This combination provides a balance of reactivity and flexibility, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-10-8-13(19-17-10)6-3-7-16-14(18)11-4-2-5-12(15)9-11/h2,4-5,8-9H,3,6-7H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOALLDSSYZXAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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